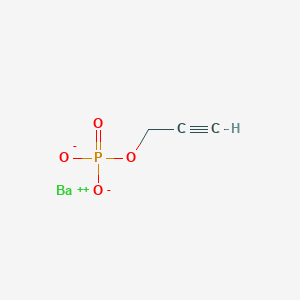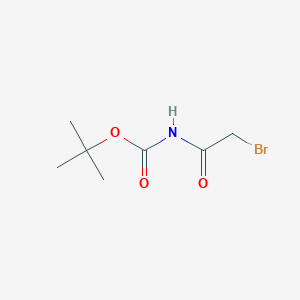
Barium(2+);prop-2-ynyl phosphate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Barium(2+);prop-2-ynyl phosphate is a compound with the CAS Number: 118020-38-5 . It has a molecular weight of 271.36 and is typically stored at room temperature . The compound is in the form of a powder .
Physical And Chemical Properties Analysis
This compound is a powder that is stored at room temperature . Barium, in general, is a silvery-white metal that takes on a silver-yellow color when exposed to air . Barium compounds such as barium sulfate and barium carbonate are often found in nature as underground ore deposits .
Applications De Recherche Scientifique
Synthesis and Chemical Properties
Barium phosphate nano-powders have been synthesized through a simple precipitation route, demonstrating their application in the facile synthesis of 1-amidoalkyl-2-naphthol derivatives, highlighting the compound's utility in multi-component reactions (Hadi Taghrir, M. Ghashang, Mohammad Najafi Biregan, 2016). Additionally, the investigation into the synthesis of reduced vanadium phosphate led to the discovery of new forms of barium vanadium (III) pyrophosphate, showcasing the structural diversity and potential for high-temperature applications (S. Hwu, R. I. Carroll, D. Serra, 1994).
Luminescence and X-ray Storage
Barium orthophosphate doped with trivalent rare earth ions has been identified as an efficient X-ray storage phosphor, indicating its potential in imaging technologies (W. Schipper, J. Hamelink, G. Blasse, 1994). Furthermore, the influence of Al3+ ions on the luminescence efficiency of Eu3+ ions in barium boro-phosphate glasses reveals insights into material design for enhanced optical properties (T. Kalpana, M. Brik, V. Sudarsan, P. Naresh, V. Kumar, I. Kityk, N. Veeraiah, 2015).
Structural and Phase Analysis
The chemistry of phosphates of barium and tetravalent cations has been extensively reviewed, covering phase transitions, solid solutions, and practical applications, offering a comprehensive understanding of barium phosphate chemistry (K. Popa, D. Bregiroux, R. Konings, T. Gouder, A. Popa, T. Geisler, P. Raison, 2007). Additionally, a study on the alkaline earth phosphates emphasizes the comparison of phase relationships, chemistry, structure, and properties among the phosphates of strontium and barium, highlighting their significance across various scientific fields (Richard W. Mooney, M. A. Aia, 1961).
Environmental and Sorption Applications
Research on increasing phosphate sorption on barium slag by adding phosphogypsum introduces a novel approach for non-hazardous treatment and efficient removal of phosphate, demonstrating the environmental applications of barium phosphate derivatives (Tengfei Guo, Hannian Gu, Shicheng Ma, Ning Wang, 2020).
Safety and Hazards
Propriétés
IUPAC Name |
barium(2+);prop-2-ynyl phosphate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H5O4P.Ba/c1-2-3-7-8(4,5)6;/h1H,3H2,(H2,4,5,6);/q;+2/p-2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PKESRCHZVSZBEE-UHFFFAOYSA-L |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCOP(=O)([O-])[O-].[Ba+2] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H3BaO4P |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[5-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-2,5-dihydrotetrazol-1-yl]-(2-methoxyphenyl)methanone](/img/structure/B2589293.png)

![(1R,5S)-N-(3,4-dichlorophenyl)-3-(1H-pyrazol-1-yl)-8-azabicyclo[3.2.1]octane-8-carboxamide](/img/structure/B2589296.png)
![N1-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-N2-(benzo[d][1,3]dioxol-5-ylmethyl)oxalamide](/img/structure/B2589298.png)





![3-(3-chloro-4-fluorophenyl)-1-(3-fluorobenzyl)-8-methoxy-5-methyl-1H-pyrimido[5,4-b]indole-2,4(3H,5H)-dione](/img/no-structure.png)


